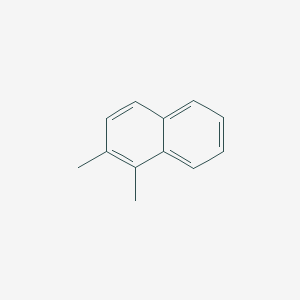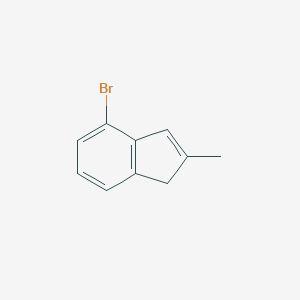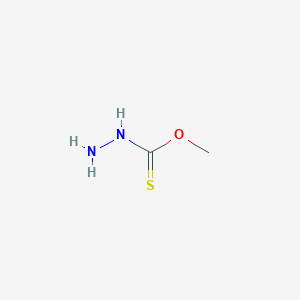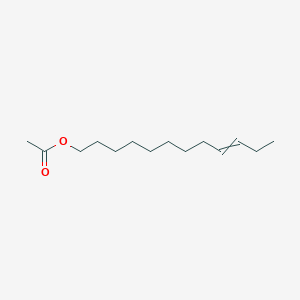
Z-9-十二碳烯-1-基乙酸酯
描述
9Z-Dodecenyl acetate is a carboxylic ester.
科学研究应用
信息素合成
Z-9-十二碳烯-1-基乙酸酯用于合成各种昆虫,尤其是蛾类的性信息素 . 例如,它是欧洲葡萄根瘤蚜性信息素的成分之一 . 该化合物由通过易得的灰葡萄孢酸氧化裂解获得的7-羟基庚醛和9-酮壬酸前体合成 .
昆虫引诱剂
由于其作为性信息素的作用,Z-9-十二碳烯-1-基乙酸酯在害虫防治策略中用作昆虫引诱剂 . 它被用于田间诱捕实验,以吸引并捕获欧洲葡萄根瘤蚜 .
大象行为研究
有趣的是,Z-9-十二碳烯-1-基乙酸酯也被鉴定为雌性亚洲象的性信息素 . 它在排卵前几周释放到雌象的尿液中,引起雄象的化学感应反应 . 这已被用于研究亚洲象的交配行为 .
化学合成
Z-9-十二碳烯-1-基乙酸酯用于化学合成过程。 例如,已经开发出新的实用合成(Z)-7-十二碳烯-1-基乙酸酯和(E)-9-十二碳烯-1-基乙酸酯,其中涉及使用末端炔烃的汞衍生物作为中间体,该末端炔烃被α-官能化 .
作用机制
Target of Action
Z-9-Dodecen-1-yl acetate, also known as Grapemone, primarily targets male grapeberry moths (Eupoecilia ambiguella) . The compound acts as a sex pheromone , emitted by virgin female grapeberry moths to signal their readiness to mate .
Mode of Action
The mode of action of Grapemone involves disrupting the mating process of grapeberry moths . Males locate and subsequently mate with female moths by following the pheromone trail or pheromone plume emitted by virgin females . The application of Grapemone makes trail following impossible, creating a competition between the applied and natural pheromone plume, leading to false trail following .
Biochemical Pathways
The pheromone interacts with olfactory receptors in the male moths, triggering a behavioral response .
Pharmacokinetics
As a volatile substance, it’s likely that grapemone is rapidly dispersed in the environment upon release .
Result of Action
The primary result of Grapemone’s action is the disruption of the mating process among grapeberry moths . By interfering with the males’ ability to follow the pheromone trail of females, Grapemone prevents successful mating, thereby controlling the population of this pest .
Action Environment
The efficacy and stability of Grapemone are influenced by environmental factors. As a volatile substance, it diffuses out of the dispenser and is dispersed throughout the orchard . Its effectiveness can be affected by factors such as wind direction and speed, temperature, and humidity .
生化分析
Biochemical Properties
It is known that this compound is derived from 2-Decyn-1-ol, which is used in the synthesis of antitumor agents and aromatase inhibitors used in the treatment of cancers, primarily breast and ovarian . This suggests that Z-9-Dodecen-1-yl acetate may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
It is known that the compound is used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the compound is used in the synthesis of antitumor agents and aromatase inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
[(Z)-dodec-9-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFQOUCMBNXSBK-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035524 | |
| Record name | (Z)-Dodec-9-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16974-11-1 | |
| Record name | (Z)-9-Dodecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16974-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Dodecenyl acetate, (9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Dodecen-1-ol, 1-acetate, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-Dodec-9-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-dodec-9-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DODECENYL ACETATE, (9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWM7282GA1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (Z)-9-Dodecen-1-ol acetate work as an insect attractant?
A1: (Z)-9-Dodecen-1-ol acetate is a primary component of the female fall armyworm's sex pheromone. Male moths detect this compound with specialized receptors on their antennae, triggering a flight response towards the perceived pheromone source. [, , , , , ].
Q2: What are the practical applications of (Z)-9-Dodecen-1-ol acetate in agriculture?
A2: (Z)-9-Dodecen-1-ol acetate is primarily used in monitoring and managing fall armyworm populations. It serves as a lure in traps, allowing farmers and researchers to estimate population size and predict potential infestations [, , ]. Additionally, it can be used in mating disruption techniques, where the widespread release of the pheromone disorients males, preventing them from finding and mating with females [, , , ].
Q3: What types of traps are used with (Z)-9-Dodecen-1-ol acetate for monitoring fall armyworm populations?
A3: Various traps are effective, including blacklight traps, cylindrical electric grid traps, and sticky traps baited with (Z)-9-Dodecen-1-ol acetate [, , ]. Sticky traps are particularly useful due to their low cost, portability, and lack of reliance on electricity [].
Q4: Does the presence of other pheromone components affect the efficacy of (Z)-9-Dodecen-1-ol acetate?
A5: Yes, the fall armyworm pheromone system involves multiple compounds. Studies indicate that the addition of other pheromone components, like (Z)-9-tetradecen-1-ol acetate, can affect the attraction of males [, , ]. In some cases, specific ratios of different pheromone components are needed for optimal attraction [].
Q5: Are there any known cases of fall armyworms developing resistance to (Z)-9-Dodecen-1-ol acetate?
A5: While the provided research doesn't specifically address resistance development, it's a possibility with prolonged use of any pest control method. Monitoring for potential changes in trap efficacy is essential.
Q6: How is (Z)-9-Dodecen-1-ol acetate incorporated into different delivery systems for pest control?
A8: (Z)-9-Dodecen-1-ol acetate can be incorporated into various controlled release systems for mating disruption, such as plastic strips []. The choice of release system influences the compound's diffusion rate and field longevity.
Q7: How can I learn more about the analytical methods used to characterize and quantify (Z)-9-Dodecen-1-ol acetate?
A9: Information on the analysis of (Z)-9-Dodecen-1-ol acetate, including techniques like gas chromatography coupled with mass spectrometry (GC-MS), can be found in studies focusing on pheromone identification and residue analysis [, , ].
Q8: Where can I find resources about the synthesis of (Z)-9-Dodecen-1-ol acetate and its analogues?
A10: Research papers focusing on the synthesis of pheromone compounds often provide detailed methods for creating (Z)-9-Dodecen-1-ol acetate and exploring structural modifications [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


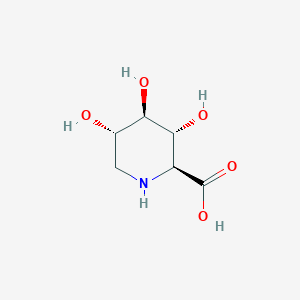
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
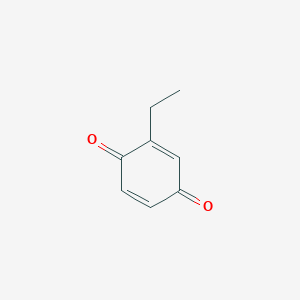
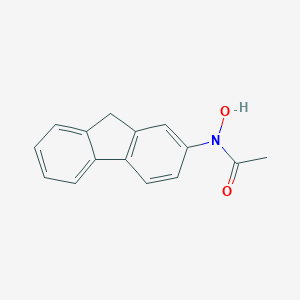
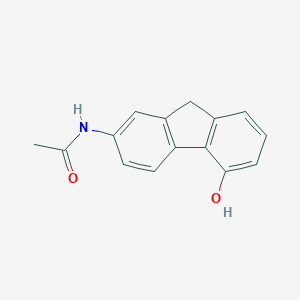
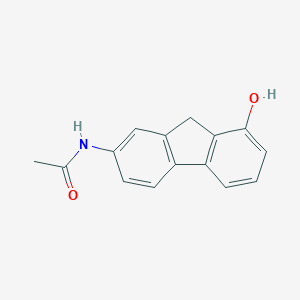
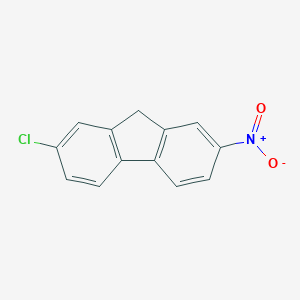
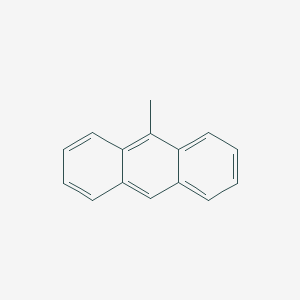


![tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B110213.png)
